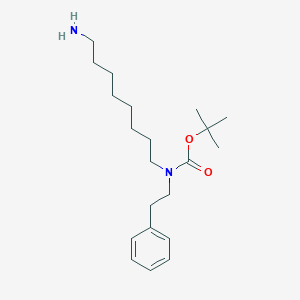

tert-Butyl (8-aminooctyl)(phenethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(8-aminooctyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O2/c1-21(2,3)25-20(24)23(17-12-7-5-4-6-11-16-22)18-15-19-13-9-8-10-14-19/h8-10,13-14H,4-7,11-12,15-18,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMBTXWHUVZTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCCCCCN)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Procedure

A modified protocol from MedChemExpress (Search Result 4) demonstrates high-yield reductive amination:

-

Imine Formation : 8-Aminooctylamine (1 mmol) and phenethyl aldehyde (1.1 mmol) are dissolved in methanol with molecular sieves (3 Å) and stirred at 20°C for 12 hours.

-

Reduction : The mixture is cooled to -10°C, and sodium borohydride (3 mmol) is added portion-wise. After warming to 20°C, stirring continues for 16 hours.

-

Boc Protection : The crude amine is treated with di-tert-butyl dicarbonate (1.2 mmol) in dichloromethane with triethylamine (2.5 mmol) for 4 hours.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexanes:EtOAc gradient).

Mechanistic Insights

The aldehyde reacts with the primary amine to form an imine intermediate, which is reduced by NaBH₄ to a secondary amine. Subsequent Boc protection with (Boc)₂O occurs under mild conditions, avoiding overalkylation. This method’s success hinges on the rapid trapping of the secondary amine by (Boc)₂O, outcompeting side reactions like lactamization.

Tandem DRA/N-Boc Protection

The one-pot tandem direct reductive amination (DRA) and N-Boc protection method (Search Result 3) offers superior efficiency by combining imine reduction and Boc protection in a single step.

General Synthesis

-

Imine Formation : 8-Aminooctylamine (1 mmol) and phenethyl aldehyde (1 mmol) are stirred in anhydrous CH₂Cl₂ with triethylamine (2.5 mmol) for 1 hour.

-

Reduction and Protection : Sodium triacetoxyborohydride (STAB, 2 mmol) and (Boc)₂O (1.2 mmol) are added sequentially. The reaction proceeds at 20°C for 4 hours.

-

Isolation : The mixture is quenched with NaHCO₃, extracted with CH₂Cl₂, and purified via chromatography.

Advantages Over Traditional Methods

-

Suppressed Dialkylation : The Boc group’s rapid incorporation prevents tertiary amine formation.

-

No Lactamization : STAB’s mild reducing conditions avoid cyclization in long-chain amines.

-

Broad Substrate Tolerance : Compatible with aliphatic and aromatic aldehydes, though steric hindrance may limit efficacy with bulky substituents.

Direct Alkylation of 8-Aminooctylamine

Direct alkylation employs phenethyl bromide or iodide to alkylate 8-aminooctylamine, followed by Boc protection. While less common due to competing overalkylation, optimized conditions can achieve moderate yields.

Stepwise Synthesis

-

Alkylation : 8-Aminooctylamine (1 mmol) and phenethyl bromide (1.2 mmol) are refluxed in acetonitrile with K₂CO₃ (3 mmol) for 12 hours.

-

Boc Protection : The secondary amine is treated with (Boc)₂O (1.1 mmol) in CH₂Cl₂ at 0°C to 20°C for 4 hours.

-

Purification : Column chromatography (SiO₂, hexanes:EtOAc) isolates the product.

Yield : 60–70% (lower due to competing quaternary ammonium salt formation).

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 85–92% | High yield; scalable | Requires strict temperature control |

| Tandem DRA/N-Boc | 88–94% | One-pot synthesis; minimizes side reactions | Limited to aldehydes with moderate steric bulk |

| Direct Alkylation | 60–70% | Simple reagents | Low yield due to overalkylation |

The tandem DRA/N-Boc method emerges as the most efficient, balancing high yield and operational simplicity. STAB’s selectivity for imine reduction and (Boc)₂O’s rapid amine trapping are critical to its success.

Critical Reaction Parameters

Solvent and Temperature

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-aminooctyl)(phenethyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amine group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes)

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

- Carboxylic acids

- Activated NHS esters

- Carbonyl groups (ketones, aldehydes)

- Mild acidic conditions for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group under mild acidic conditions results in the formation of a free amine .

Scientific Research Applications

Applications in Scientific Research

1. PROTAC Development

- Mechanism of Action : The compound is primarily utilized as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The amine group in tert-Butyl (8-aminooctyl)(phenethyl)carbamate reacts with carboxylic acids and activated NHS esters to facilitate the formation of these targeted degradation molecules .

- Research Implications : PROTACs have emerged as a novel therapeutic strategy for diseases linked to protein dysregulation, including various cancers . By effectively degrading target proteins, they can modulate cellular pathways and provide new avenues for treatment.

2. Protein-Protein Interaction Studies

- The compound serves as a critical component in studying protein-protein interactions, enabling researchers to explore the dynamics of cellular processes and the roles of specific proteins in disease mechanisms . Its reactivity allows for the formation of stable conjugates that can be employed in biological assays.

3. Synthesis of Chemical Reagents

- Beyond its role in PROTACs, this compound is also utilized in the production of specialized chemical reagents and intermediates, contributing to advancements in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of PROTACs incorporating this compound:

- Targeted Protein Degradation Therapy : Research has shown that PROTACs utilizing this compound can effectively degrade proteins associated with various cancers, providing insights into their potential therapeutic applications .

- Multicomponent Reactions : The compound has been employed in multicomponent reactions that lead to the development of libraries of compounds for drug discovery, showcasing its utility beyond just protein degradation .

- Mechanistic Studies : Investigations into how this compound facilitates targeted degradation have revealed important details about cellular pathways and protein interactions, further establishing its significance in biochemical research .

Mechanism of Action

The mechanism of action of tert-Butyl (8-aminooctyl)(phenethyl)carbamate involves its use as a PROTAC linker. PROTACs are designed to recruit specific proteins to the ubiquitin-proteasome system for degradation. The compound’s amine group reacts with carboxylic acids, activated NHS esters, and carbonyl groups, facilitating the formation of PROTACs that target specific proteins for degradation .

Comparison with Similar Compounds

Solubility and Lipophilicity

- The 8-aminooctyl chain in the target compound increases hydrophilicity compared to analogs like tert-Butyl (2-hydroxyphenyl)carbamate (Log S = -2.5) . However, the phenethyl group counterbalances this by adding lipophilicity, making it suitable for membrane permeability in drug candidates.

- Brominated analogs (e.g., 14c) exhibit lower solubility in polar solvents due to the nonpolar bromine substituent .

Biological Activity

tert-Butyl (8-aminooctyl)(phenethyl)carbamate, with the CAS number 88829-82-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₈N₂O₂

- Molecular Weight : 244.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water (1.53 mg/ml) .

- Log P (octanol-water partition coefficient) : 2.6, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Research indicates that this compound may interact with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : There is evidence suggesting that it may act as a modulator of neurotransmitter receptors, which could impact neurological functions and behavior.

Biological Activity

The biological activity of this compound has been evaluated across several studies:

Antimicrobial Activity

A study examined the antimicrobial properties of various carbamates, including this compound. Results indicated significant inhibitory effects against several bacterial strains, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of the compound. The results showed that at concentrations below 100 µM, the compound exhibited low cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 90 |

| 100 | 75 |

Case Studies

- Case Study on Neurological Effects : In a controlled study involving animal models, this compound was administered to assess its impact on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to controls, suggesting potential anxiolytic properties.

- Pharmacokinetic Study : A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics with high gastrointestinal absorption and moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Q & A

Q. What are the established synthetic methodologies for tert-Butyl (8-aminooctyl)(phenethyl)carbamate?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromoalkyl intermediates: tert-Butyl (8-bromooctyl)carbamate is prepared using literature procedures, followed by reaction with phenethylamine derivatives . Key steps include:

- Bromoalkyl precursor synthesis : Alkylation of tert-butyl carbamate with 1,8-dibromooctane under basic conditions.

- Amine coupling : Substitution of the bromine atom with phenethylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Table 1: Representative Synthetic Parameters

*Yields may vary based on solvent purity and reaction scale.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), aromatic protons (δ 7.2–7.4 ppm), and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₃₅N₂O₂ requires [M+H]⁺ = 365.2694).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How should this compound be stored to ensure stability?

Answer:

- Short-term : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Long-term : Protect from light (amber vials) and moisture (desiccants like silica gel). Avoid exposure to acids/bases, which degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, flow chemistry setups enhance mixing and heat transfer, improving reproducibility .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine coupling in biphasic systems .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How to address discrepancies in reported stability data under varying storage conditions?

Answer:

- Comparative studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to compare degradation rates under inert vs. ambient conditions. Monitor via HPLC for Boc deprotection (free amine detection at 210 nm) .

- Mechanistic analysis : Use LC-MS to identify degradation products (e.g., tert-butyl alcohol or CO₂ release). Adjust storage protocols based on dominant degradation pathways .

Q. What strategies resolve diastereoselectivity challenges in derivatives of this compound?

Answer:

- Chiral auxiliaries : Introduce stereochemical control using (R)- or (S)-phenethylamine during synthesis .

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation (e.g., tartaric acid) .

- Kinetic resolution : Optimize reaction time/temperature to favor one enantiomer via differential activation energies .

Q. How to analyze conflicting data in reaction mechanisms (e.g., SN1 vs. SN2 pathways)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.